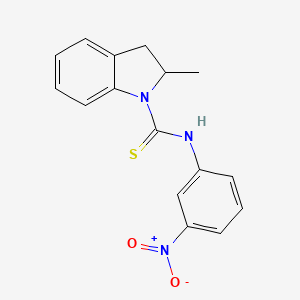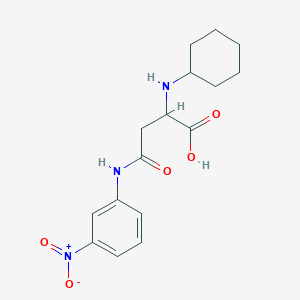![molecular formula C14H14FN3O3S B4129822 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide
描述
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, also known as Fasudil, is a potent Rho-kinase inhibitor that has been widely used in scientific research. It was first developed as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage, but its potential in other areas has been explored in recent years.
作用机制
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine kinase that regulates various cellular processes such as cytoskeleton organization, gene expression, and cell proliferation. Rho-kinase is activated by the small GTPase RhoA, which is involved in the formation of stress fibers, focal adhesions, and cell contractility. By inhibiting Rho-kinase, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide reduces RhoA activity and downstream signaling, leading to relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of cell adhesion and migration.
Biochemical and Physiological Effects:
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to have multiple biochemical and physiological effects in vitro and in vivo. In addition to its Rho-kinase inhibitory activity, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also modulate other signaling pathways such as protein kinase C, mitogen-activated protein kinase, and phosphodiesterase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can increase the production of nitric oxide, a potent vasodilator, by activating endothelial nitric oxide synthase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can reduce oxidative stress and inflammation by suppressing the expression of inducible nitric oxide synthase, cyclooxygenase-2, and nuclear factor-kappaB. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also enhance the expression of brain-derived neurotrophic factor, a neuroprotective factor that promotes neuronal survival and plasticity.
实验室实验的优点和局限性
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be easily dissolved in common solvents such as dimethyl sulfoxide and water, and can be administered by various routes such as intraperitoneal injection, oral gavage, and intravenous infusion. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be used in a wide range of concentrations depending on the experimental design, and can be combined with other drugs or compounds to investigate synergistic or antagonistic effects. However, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide also has some limitations that should be taken into account. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can cause off-target effects by inhibiting other kinases or enzymes, especially at high concentrations or prolonged exposure. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also interact with membrane transporters or efflux pumps, leading to altered pharmacokinetics or bioavailability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be expensive or difficult to obtain in some countries or regions, which may limit its accessibility for certain research groups.
未来方向
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields. Some possible future directions include:
1. Investigating the role of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in neurodegenerative diseases such as Huntington's disease, amyotrophic lateral sclerosis, and multiple sclerosis, and exploring its mechanisms of action and therapeutic efficacy.
2. Exploring the use of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide as a novel anti-cancer agent in combination with chemotherapy, radiotherapy, or immunotherapy, and identifying the optimal dosing and administration regimens.
3. Developing new formulations or delivery systems of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide that can enhance its bioavailability, tissue specificity, or sustained release, and improving its pharmacokinetic and pharmacodynamic properties.
4. Investigating the safety and efficacy of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in clinical trials for various indications, and comparing its efficacy and safety with other drugs or therapies.
5. Identifying new targets or biomarkers of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide action, and elucidating the molecular mechanisms underlying its effects on cellular signaling, gene expression, and metabolism.
In conclusion, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide is a potent Rho-kinase inhibitor that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields, and may lead to new insights and therapies for human diseases.
科学研究应用
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been extensively studied in various scientific fields, including neuroscience, cardiovascular disease, cancer, and inflammation. In neuroscience, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to improve cognitive function, promote neurite outgrowth, and reduce neuronal death in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In cardiovascular disease, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been used to treat hypertension, pulmonary hypertension, and heart failure by inhibiting Rho-kinase-mediated vasoconstriction and remodeling. In cancer, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been found to inhibit tumor growth, migration, and invasion by targeting Rho-kinase signaling pathways. In inflammation, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce tissue damage in animal models of arthritis, colitis, and sepsis.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-16-22(20,21)13-7-5-11(6-8-13)17-14(19)18-12-4-2-3-10(15)9-12/h2-9,16H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKPGJLQZCJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)

![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4129764.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4129770.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4129787.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4129800.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)

![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4129816.png)


![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)
